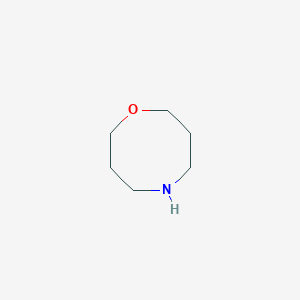

Perhydro-1,5-oxazocine

説明

Perhydro-1,5-oxazocine is a chemical compound with the CAS number 107261-17-6 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Molecular Structure Analysis

The molecular structure of Perhydro-1,5-oxazocine can be found in various databases . The molecular formula is not explicitly mentioned in the sources, but it is related to the oxazocine family of compounds .Chemical Reactions Analysis

A novel and efficient method for the regioselective synthesis of the benzo[f]pyrimido[4,5-b][1,5]oxazocine as a novel tricyclic system has been developed via inter- and intramolecular heterocyclization of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine and 2-aminobenzylalcohol in room temperature and short reaction times under mild conditions, followed by amination with some secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of Perhydro-1,5-oxazocine can be found in various databases . These include its molecular structure, melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .科学的研究の応用

Chemical Reactions and Synthesis :

- Peracid oxidation of perhydro-1,2-oxazolo[3,2-c][1,4]oxazines leads to the formation of aldonitrone and its hydroxylamine tautomer, which undergo stereoselective cycloaddition with styrene (Ali & Al-Muallem, 1993).

- A study on the coordination chemistry of oxazoline ligands highlighted their versatility in ligand design, straightforward synthesis, and modulation of chiral centers for transition metal-catalyzed asymmetric organic syntheses (Gómez, Muller, & Rocamora, 1999).

- An efficient two-step strategy for the regioselective synthesis of 5H-benzo[f]pyrimido[4,5-b][1,5]oxazocine, a novel tricyclic system, was developed using 2,4-dichloro-5-(ch (Afrough & Eshghi, 2021).

Biological and Medicinal Applications :

- Novel pyrimido[4,5-b][1,5]oxazocine derivatives demonstrated potent in vivo NK1 antagonist activity, indicating potential therapeutic applications (Seto, Tanioka, Ikeda, & Izawa, 2005).

- Oxazole-based compounds, closely related to oxazocines, have shown promise as anticancer agents due to their structural and chemical diversity, enabling various interactions with enzymes and receptors (Chiacchio et al., 2020).

Pharmacology and Drug Design :

- The conformational analysis of perhydro-oxazolo[3,4-a] pyridine and some perhydro-oxazino[3,4-c][1,3]oxazines using molecular mechanics has provided insights aligning well with experimental data, beneficial in drug design processes (Fernández, Carballeira, & Ríos, 1991).

- The synthesis of dibenz[b,f][1,5]oxazocine derivatives showed selective κ-opioid receptor agonist activity, important for developing new analgesics or treatments for addiction (Mitra et al., 2011).

Material Science and Chemistry :

- Palladium-catalyzed oxa-(4+4)-cycloaddition between 1-azadienes and (2-hydroxymethyl)allyl carbonates produces polycyclic 1,5-oxazocines and monocyclic heterocycles with complete regioselectivity, useful in material science (Garrec et al., 2021).

将来の方向性

The future directions of research on Perhydro-1,5-oxazocine could involve the development of more efficient synthesis methods, exploration of its potential biological activities, and investigation of its mechanism of action . Further studies could also focus on the development of novel derivatives of Perhydro-1,5-oxazocine and their potential applications .

特性

IUPAC Name |

1,5-oxazocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-7-4-2-6-8-5-1/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTZFAWRALJMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147985 | |

| Record name | Perhydro-1,5-oxazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perhydro-1,5-oxazocine | |

CAS RN |

107261-17-6 | |

| Record name | Perhydro-1,5-oxazocine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107261176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhydro-1,5-oxazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine](/img/structure/B21336.png)